
ACÉTALDÉHYDE DIMÉTHYL ACÉTAL-D10
Vue d'ensemble
Description
Acetaldehyde dimethyl acetal-D10: is a deuterated form of acetaldehyde dimethyl acetal, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.
Applications De Recherche Scientifique
Acetaldehyde dimethyl acetal-D10 has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for aldehydes and ketones.
Biology: It is used in the study of metabolic pathways and enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and as a reference compound in mass spectrometry.
Industry: It is used as a flavoring agent and in the production of various chemicals
Mécanisme D'action
Target of Action
Acetaldehyde Dimethyl Acetal-D10 is an isotopic analog of Acetaldehyde Dimethyl Acetal
Mode of Action
It is known that the compound is used for synthesis .
Pharmacokinetics
The compound has a molecular weight of 10018 g/mol and a density of 0.85 g/cm3 at 20 °C , which may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Acetaldehyde Dimethyl Acetal-D10. For instance, the compound is highly flammable , and its storage and handling require specific conditions to ensure safety . It should be stored below +30°C and kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Analyse Biochimique
Biochemical Properties
Acetaldehyde Dimethyl Acetal-D10 is involved in various biochemical reactions. It is known to react with adjacent deoxyguanosine residues on oligonucleotides, forming reversible intrastrand crosslinks with the dGpdG sequence . This interaction with nucleic acids can have significant implications for cellular processes .
Cellular Effects
It is known that acetaldehyde, the parent compound, can cause significant cytotoxicity, DNA adduct level, DNA single/double-strand breakage, and chromosomal damage in cells . It is plausible that Acetaldehyde Dimethyl Acetal-D10 may have similar effects.
Molecular Mechanism
The molecular mechanism of Acetaldehyde Dimethyl Acetal-D10 involves the formation of acetals through a nucleophilic addition of alcohols . This process is acid-catalyzed and results in the formation of geminal-diether derivatives of aldehydes or ketones .
Temporal Effects in Laboratory Settings
It is known that acetal formation, a reaction involving acetaldehyde, is reversible . This suggests that the effects of Acetaldehyde Dimethyl Acetal-D10 may change over time, depending on the conditions of the experiment.
Metabolic Pathways
Acetaldehyde, the parent compound of Acetaldehyde Dimethyl Acetal-D10, is involved in several metabolic pathways. It is a metabolite of alcohol and can be further metabolized to form acetic acid . It is plausible that Acetaldehyde Dimethyl Acetal-D10 may be involved in similar metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetaldehyde dimethyl acetal-D10 can be synthesized from acetaldehyde and methanol in the presence of an acid catalyst. The reaction involves the formation of a hemiacetal intermediate, which further reacts with another molecule of methanol to form the acetal. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetal .
Industrial Production Methods: In industrial settings, the production of acetaldehyde dimethyl acetal-D10 involves the use of deuterated methanol and acetaldehyde. The reaction is catalyzed by a Brønsted acid or a Lewis acid, such as boron trifluoride, and is carried out in the presence of a dehydrating agent to drive the equilibrium towards the formation of the acetal .
Analyse Des Réactions Chimiques
Types of Reactions: Acetaldehyde dimethyl acetal-D10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetaldehyde and methanol.
Reduction: It can be reduced to form ethanol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include Grignard reagents and organolithium compounds.
Major Products Formed:
Oxidation: Acetaldehyde and methanol.
Reduction: Ethanol.
Substitution: Various substituted acetals depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Acetaldehyde dimethyl acetal: The non-deuterated form of the compound.
Acetone dimethyl acetal: A similar compound where the carbonyl group is a ketone instead of an aldehyde.
Formaldehyde dimethyl acetal: A similar compound where the carbonyl group is a formaldehyde instead of an aldehyde.
Uniqueness: Acetaldehyde dimethyl acetal-D10 is unique due to the presence of deuterium, which makes it useful in studies involving isotopic labeling and mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for the tracking of the compound in various chemical and biological processes .
Propriétés
Numéro CAS |
1219798-83-0 |
|---|---|
Formule moléculaire |
C4H10O2 |
Poids moléculaire |
100.183 |
Nom IUPAC |
1,1,1,2-tetradeuterio-2,2-bis(trideuteriomethoxy)ethane |
InChI |
InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3/i1D3,2D3,3D3,4D |
Clé InChI |
SPEUIVXLLWOEMJ-LSURFNHSSA-N |
SMILES |
CC(OC)OC |
Synonymes |
ACETALDEHYDE DIMETHYL ACETAL-D10 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details


























Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
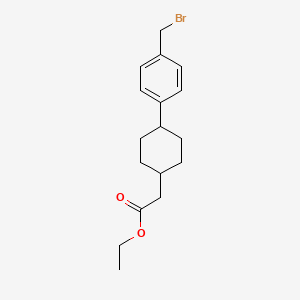
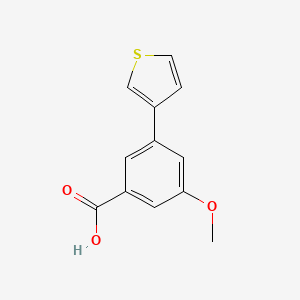
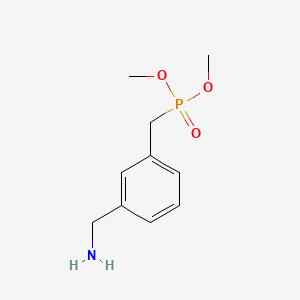
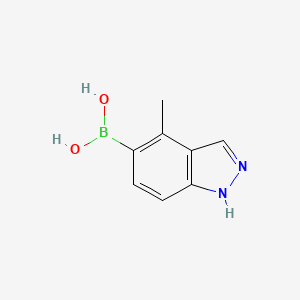

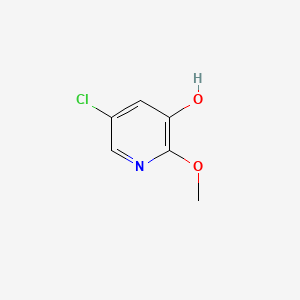
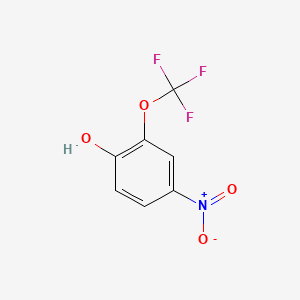
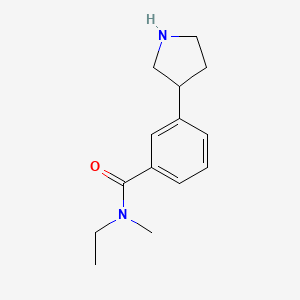



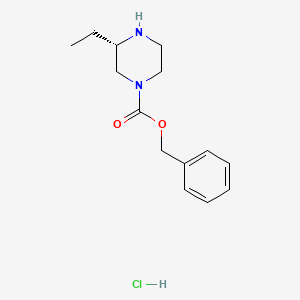
![1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B572251.png)

